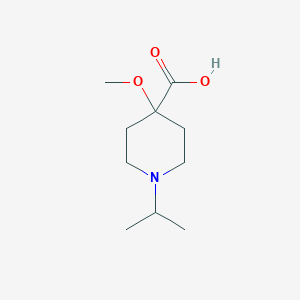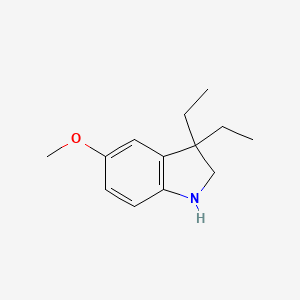
5-Methoxy-3-methyl-1-(2-methylpropyl)-1H-pyrazole-4-carbaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Methoxy-3-methyl-1-(2-methylpropyl)-1H-pyrazole-4-carbaldehyde is an organic compound with a unique structure that includes a pyrazole ring substituted with methoxy, methyl, and isobutyl groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methoxy-3-methyl-1-(2-methylpropyl)-1H-pyrazole-4-carbaldehyde typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone under acidic or basic conditions.
Substitution Reactions: The introduction of the methoxy, methyl, and isobutyl groups can be achieved through various substitution reactions. For example, the methoxy group can be introduced via methylation using methyl iodide and a base.
Formylation: The formyl group can be introduced using Vilsmeier-Haack reaction, which involves the reaction of the pyrazole with DMF and POCl3.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Analyse Chemischer Reaktionen
Types of Reactions
5-Methoxy-3-methyl-1-(2-methylpropyl)-1H-pyrazole-4-carbaldehyde can undergo various types of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The methoxy group can be substituted with other groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Methyl iodide (CH3I), sodium hydride (NaH)
Major Products Formed
Oxidation: 5-Methoxy-3-methyl-1-(2-methylpropyl)-1H-pyrazole-4-carboxylic acid
Reduction: 5-Methoxy-3-methyl-1-(2-methylpropyl)-1H-pyrazole-4-methanol
Substitution: Various substituted pyrazoles depending on the nucleophile used
Wissenschaftliche Forschungsanwendungen
5-Methoxy-3-methyl-1-(2-methylpropyl)-1H-pyrazole-4-carbaldehyde has several scientific research applications:
Medicinal Chemistry: This compound can be used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting pyrazole-containing scaffolds.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Material Science: The unique structure of this compound makes it a candidate for the development of novel materials with specific properties.
Wirkmechanismus
The mechanism of action of 5-Methoxy-3-methyl-1-(2-methylpropyl)-1H-pyrazole-4-carbaldehyde depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The methoxy and aldehyde groups can participate in hydrogen bonding and other interactions, influencing the compound’s binding affinity and specificity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
5-Methoxy-3-methyl-1H-pyrazole-4-carbaldehyde: Lacks the isobutyl group, which may affect its reactivity and applications.
3-Methyl-1-(2-methylpropyl)-1H-pyrazole-4-carbaldehyde: Lacks the methoxy group, potentially altering its chemical properties and biological activity.
5-Methoxy-1-(2-methylpropyl)-1H-pyrazole-4-carbaldehyde: Lacks the methyl group, which may influence its stability and reactivity.
Uniqueness
5-Methoxy-3-methyl-1-(2-methylpropyl)-1H-pyrazole-4-carbaldehyde is unique due to the combination of its substituents, which confer specific chemical properties and potential applications. The presence of the methoxy, methyl, and isobutyl groups can influence its reactivity, stability, and interactions with biological targets, making it a valuable compound for various research and industrial applications.
Eigenschaften
Molekularformel |
C10H16N2O2 |
|---|---|
Molekulargewicht |
196.25 g/mol |
IUPAC-Name |
5-methoxy-3-methyl-1-(2-methylpropyl)pyrazole-4-carbaldehyde |
InChI |
InChI=1S/C10H16N2O2/c1-7(2)5-12-10(14-4)9(6-13)8(3)11-12/h6-7H,5H2,1-4H3 |
InChI-Schlüssel |
UKWJGYHXZPPWDD-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=NN(C(=C1C=O)OC)CC(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-[2-(Chloromethyl)butyl]furan](/img/structure/B13187781.png)
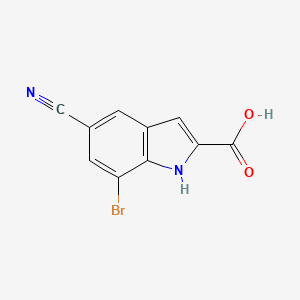
![4-tert-Butyl-1-oxaspiro[2.5]octane-2-carbonitrile](/img/structure/B13187798.png)
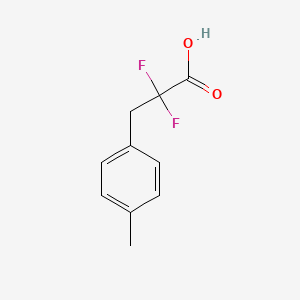
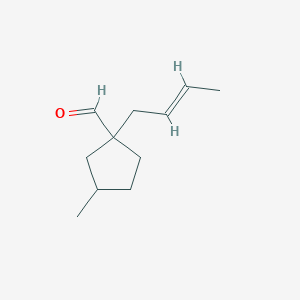
![2-{5-chloro-1H-pyrrolo[2,3-c]pyridin-3-yl}acetic acid](/img/structure/B13187823.png)

![2-[5-tert-Butyl-2-(trifluoromethyl)-1H-indol-3-yl]ethan-1-amine hydrochloride](/img/structure/B13187838.png)

